M-Hydroxybenzenesulphonyl chloride M-Hydroxybenzenesulphonyl chloride m-Hydroxybenzenesulphonyl chloride is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 56157-93-8
VCID: VC0535372
InChI: InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H
SMILES: C1=CC(=CC(=C1)S(=O)(=O)Cl)O
Molecular Formula: C6H5ClO3S
Molecular Weight: 192.62 g/mol

M-Hydroxybenzenesulphonyl chloride

CAS No.: 56157-93-8

Cat. No.: VC0535372

Molecular Formula: C6H5ClO3S

Molecular Weight: 192.62 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

M-Hydroxybenzenesulphonyl chloride - 56157-93-8

Specification

CAS No. 56157-93-8
Molecular Formula C6H5ClO3S
Molecular Weight 192.62 g/mol
IUPAC Name 3-hydroxybenzenesulfonyl chloride
Standard InChI InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H
Standard InChI Key KVJJEIFIJQCJSP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)S(=O)(=O)Cl)O
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)Cl)O
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

m-Hydroxybenzenesulphonyl chloride (C₆H₅ClO₃S) features a benzene ring with a hydroxyl group at position 3 and a sulfonyl chloride group at position 1 (Figure 1). The meta orientation introduces steric and electronic effects that differentiate it from ortho- and para-isomers. The sulfonyl chloride group is highly electrophilic, while the hydroxyl group contributes weak acidity (pKa ≈ 7–9) .

Table 1: Key Physicochemical Properties

PropertyValue (Inferred/Related Data)Source
Molecular Weight192.62 g/mol (para analog)
Melting Point85–88°C (estimated)-
Boiling Point310–320°C (predicted)
Density1.53–1.55 g/cm³
SolubilitySlightly soluble in chloroform
StabilityMoisture-sensitive, hygroscopic

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of m-hydroxybenzenesulphonyl chloride typically involves sulfonation followed by chlorination:

  • Sulfonation: m-Hydroxybenzene (resorcinol) reacts with chlorosulfonic acid (ClSO₃H) under controlled temperatures (<60°C) to form m-hydroxybenzenesulfonic acid .

  • Chlorination: The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Reaction Scheme:
Resorcinol+ClSO3Hm-Hydroxybenzenesulfonic AcidSOCl2m-Hydroxybenzenesulphonyl Chloride\text{Resorcinol} + \text{ClSO}_3\text{H} \rightarrow \text{m-Hydroxybenzenesulfonic Acid} \xrightarrow{\text{SOCl}_2} \text{m-Hydroxybenzenesulphonyl Chloride}

Industrial Methods

Large-scale production adapts continuous-flow processes to enhance yield and purity. For example, a patent by CN105693568A details a sulfonation-hydrolysis-neutralization protocol for benzene sulfonyl chloride derivatives, which can be modified for meta-substituted precursors . Key steps include:

  • Temperature Control: Maintaining reactions below 60°C to prevent decomposition.

  • Neutralization: Using aqueous NaOH to adjust pH post-hydrolysis.

  • Vacuum Rectification: Isolating the product via distillation under reduced pressure (-0.098 MPa) .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For instance, reaction with benzimidazole derivatives yields bioactive hybrids (e.g., antibacterial and antifungal agents) .

Electrophilic Aromatic Substitution

The hydroxyl group directs further substitution to the ortho and para positions, enabling functionalization for advanced materials.

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Benzimidazole-sulfonyl hybrids derived from sulfonyl chlorides exhibit potent antibacterial and antifungal activities. For example, compound 35 (Scheme 6 in ) demonstrated significant α-amylase inhibition, highlighting the role of sulfonyl linkages in enhancing bioactivity .

Anti-Inflammatory and Anticancer Compounds

Sulfonamide derivatives synthesized from m-hydroxybenzenesulphonyl chloride show promise in targeting carbonic anhydrase isoforms and proliferative pathways .

Future Directions

Research gaps include:

  • Catalytic Methods: Developing greener chlorination agents to replace PCl₅.

  • Bioactivity Screening: Expanding studies on meta-substituted sulfonamides in drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator